Home > Products > Screening Compounds P145228 > 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide -

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

Catalog Number: EVT-5382435
CAS Number:
Molecular Formula: C24H23N5O5S
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [ [], [], [], [], [], [], [], []]. It does not exhibit agonist activity on its own but enhances the response of mGluR5 to agonists like glutamate, quisqualate, and DHPG [ [], []]. CPPHA binds to a novel allosteric site on mGluR5, distinct from the site targeted by negative allosteric modulators like MPEP [ [], [], [], []]. It also shows weak inhibition of mGluR4 and mGluR8 [ []].

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [ [], [], [], []]. Similar to CPPHA, it does not exhibit intrinsic agonist activity but potentiates the effect of mGluR5 agonists [ [], [], []].

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is another positive allosteric modulator (PAM) of mGluR5, and certain analogs in this series also potentiate mGluR1 [ [], [], []]. It binds to the same allosteric site as the negative allosteric modulator MPEP [ []].

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29, a highly potent analog of CDPPB, selectively potentiates mGluR5 but not mGluR1-mediated responses in midbrain neurons [ []].

N-(4-Chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGlu5 PAM from the CPPHA series [ []]. It binds to the same allosteric site as CPPHA but exhibits greater subtype selectivity, making it more suitable for studying mGlu5 in CNS preparations [ []]. Interestingly, NCFP does not potentiate hippocampal synaptic plasticity (LTD/LTP), differentiating it from other MPEP site PAMs [ []].

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a lipophilic derivative of thalidomide synthesized to enhance its immunomodulatory and anti-inflammatory effects [ []].

Overview

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic applications. This compound features a unique structure that combines an isoindole moiety with a pyrimidine-sulfamoyl group, suggesting possible interactions with biological targets, particularly in the realm of medicinal chemistry.

Source

This compound is referenced in various patent documents and scientific literature, indicating its relevance in drug discovery and development. Notably, it has been highlighted in patents related to inhibitors of the epidermal growth factor receptor (EGFR), which is a significant target in cancer therapy .

Classification

The compound can be classified as an amide, specifically a substituted pentanamide due to the presence of a pentane backbone and an amide functional group. It also contains heterocyclic components, including pyrimidine and isoindole rings, which enhance its biological activity.

Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

  1. Formation of the Isoindole Framework: The isoindole core can be synthesized through cyclization reactions involving appropriate precursors such as phthalic anhydride derivatives.
  2. Introduction of the Sulfamoyl Group: The pyrimidine-sulfamoyl moiety can be introduced via nucleophilic substitution reactions or coupling reactions with sulfamoyl chlorides.
  3. Amidation: The final step usually involves the formation of the amide bond between the pentanamide and the isoindole derivative.

Technical Details

The synthetic pathway may require specific reagents such as:

  • Acid chlorides for amide formation.
  • Base catalysts for cyclization steps.
  • Protecting groups to manage reactive functionalities during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to its unique properties.

Data

Key structural features include:

  • An isoindole ring system providing aromatic character.
  • A sulfonamide group which is known for enhancing solubility and bioactivity.
  • The presence of multiple functional groups that may facilitate interaction with biological targets.
Chemical Reactions Analysis

Reactions

The compound is likely to participate in various chemical reactions due to its functional groups. Potential reactions include:

  1. Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic attack.
  2. Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions.
  3. Redox Reactions: The dioxo functionality may be involved in redox processes.

Technical Details

Understanding the reactivity requires knowledge of:

  • Reaction conditions (temperature, solvent).
  • Mechanistic pathways (e.g., concerted mechanisms for cyclizations).
Mechanism of Action

Process

The mechanism of action for this compound is hypothesized to involve:

  1. Target Binding: Interaction with specific receptors or enzymes such as EGFR.
  2. Inhibition of Pathways: Modulation of signaling pathways involved in cell proliferation and survival.

Data

Studies have shown that compounds with similar structures often exhibit potent inhibitory effects on tumor growth by disrupting key signaling pathways associated with cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 398.46 g/mol.
  • Solubility: Likely soluble in polar solvents due to the presence of sulfonamide and carbonyl groups.

Chemical Properties

  • Stability: Expected stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: May react with nucleophiles due to electrophilic centers within the structure.

Relevant analyses may include:

  • Spectroscopic methods (NMR, IR) for structural elucidation.
  • Chromatographic techniques for purity assessment.
Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a candidate for cancer therapy targeting EGFR pathways.
  • Biochemical Research: Investigating mechanisms of action related to cell signaling and proliferation.

Properties

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide

Molecular Formula

C24H23N5O5S

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C24H23N5O5S/c1-15(2)14-20(29-22(31)18-6-3-4-7-19(18)23(29)32)21(30)27-16-8-10-17(11-9-16)35(33,34)28-24-25-12-5-13-26-24/h3-13,15,20H,14H2,1-2H3,(H,27,30)(H,25,26,28)

InChI Key

HWTMEVAYDXLMCB-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.